![molecular formula C23H23N3O5 B2416850 N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 893983-44-3](/img/structure/B2416850.png)
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cannabinoid Receptor Ligands
- Indol-3-yl-oxoacetamides, a related class to N-(1,3-benzodioxol-5-yl)-2-oxoacetamide derivatives, have been studied for their potential as cannabinoid receptor type 2 ligands. Specifically, a fluorinated derivative in this series exhibited potent and selective binding to CB2 receptors, indicating therapeutic potential in cannabinoid-related research and applications (Moldovan et al., 2017).
Antipsychotic Agents
- Certain derivatives containing the diethylamino group, similar to the subject compound, have been evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic therapy (Wise et al., 1987).
Anticancer Properties
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, structurally related to the query compound, have shown promise as new anticancer agents. Their synthesis and evaluation under the National Cancer Institute's program indicate potential in cancer treatment research (Horishny et al., 2020).
Fluorescent Derivatives for Photophysical Studies
- Derivatives of 2-substituted benzimidazole, benzoxazole, and benzothiazole, containing N,N-diethylamino groups, have been synthesized and studied for their photo-physical properties. This research is significant for developing new fluorescent materials with potential applications in imaging and sensing (Padalkar et al., 2011).
Neuroprotective Agents
- Indole derivatives, similar to the query compound, have shown potential as dual-effective agents for treating neurodegenerative diseases. These compounds demonstrated both antioxidant properties and affinity for N-methyl-D-aspartate (NMDA) receptors, indicating their therapeutic potential in neuroprotection (Buemi et al., 2013).
Antimicrobial Activity
- Synthesized compounds containing 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, structurally related to N-(1,3-benzodioxol-5-yl)-2-oxoacetamide, exhibited notable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Padalkar et al., 2016).
Antitumor Agents
- N-aryl(indol-3-yl)glyoxamides, related to the query compound, have been synthesized and evaluated for their antitumor properties. Their structure-activity relationships suggest efficacy against several cancer cell lines, offering insights into cancer treatment research (Marchand et al., 2009).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-3-25(4-2)21(27)13-26-12-17(16-7-5-6-8-18(16)26)22(28)23(29)24-15-9-10-19-20(11-15)31-14-30-19/h5-12H,3-4,13-14H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBMACVBQUAHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

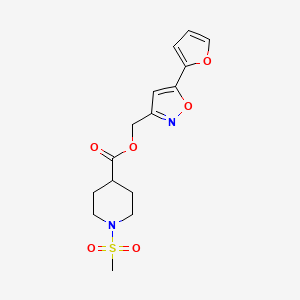
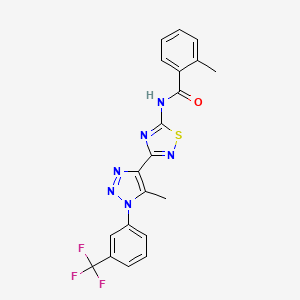
![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)
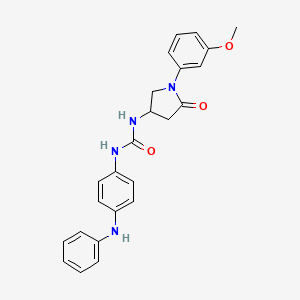
![3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416778.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416779.png)
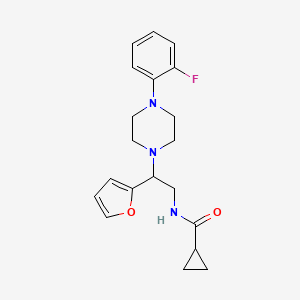
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane](/img/structure/B2416781.png)
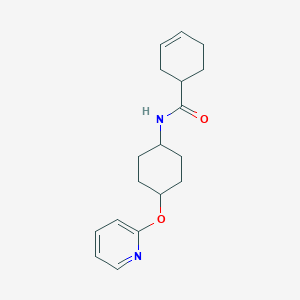
![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)
